molecular formula C19H22Cl2N2O3 B2867739 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol CAS No. 300816-43-7

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2867739
CAS No.: 300816-43-7
M. Wt: 397.3
InChI Key: IUYHQXQULKHTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of carbazole-based aminoalcohols, characterized by a 3,6-dichloro-substituted carbazole core linked to a propan-2-ol chain and a bis(2-hydroxyethyl)amino group. The carbazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiplasmodial effects .

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYHQXQULKHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

1-[Bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (molecular formula: $$ \text{C}{20}\text{H}{23}\text{Cl}2\text{N}2\text{O}_3 $$, molecular weight: 397.32 g/mol) is a carbazole derivative with a propan-2-ol backbone modified by a bis(2-hydroxyethyl)amino group. The 3,6-dichlorocarbazole core enhances electron-withdrawing properties, making the compound valuable in optoelectronics and antimicrobial research.

Synthetic Pathways and Methodologies

Carbazole Core Functionalization

Synthesis of 3,6-Dichloro-9H-Carbazole

The 3,6-dichlorocarbazole moiety is synthesized via electrophilic aromatic substitution. A common approach involves treating carbazole with $$ \text{N} $$-chlorosuccinimide (NCS) in dichloromethane under reflux (24–48 hours). Alternative methods use phosphorus oxychloride ($$ \text{POCl}_3 $$) and dimethylformamide (DMF) to generate the Vilsmeier-Haack complex, enabling regioselective chlorination at the 3,6-positions.

Reaction Conditions

  • Reagents : Carbazole (1 equiv), $$ \text{N} $$-chlorosuccinimide (2.2 equiv), dichloromethane.
  • Temperature : 40–60°C.
  • Yield : 68–72%.
N-Alkylation of 3,6-Dichlorocarbazole

The 9H-position of carbazole is alkylated using 1-chloro-3-iodopropane in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) and a catalytic amount of potassium iodide ($$ \text{KI} $$) in DMF.

Reaction Conditions

  • Reagents : 3,6-Dichlorocarbazole (1 equiv), 1-chloro-3-iodopropane (1.5 equiv), $$ \text{K}2\text{CO}3 $$ (3 equiv), DMF.
  • Temperature : 80°C, 12 hours.
  • Yield : 65%.

Introduction of the Bis(2-Hydroxyethyl)Amino Group

Mannich Reaction for Amine-Alcohol Coupling

The bis(2-hydroxyethyl)amino group is introduced via a Mannich reaction between the propanol intermediate and 2-chloroethanol. This step employs sodium borohydride ($$ \text{NaBH}_4 $$) as a reducing agent in tetrahydrofuran (THF).

Reaction Conditions

  • Reagents : 3-(3,6-Dichloro-9H-carbazol-9-yl)propan-2-ol (1 equiv), 2-chloroethanol (2.5 equiv), $$ \text{NaBH}_4 $$ (1.2 equiv), THF.
  • Temperature : 25°C, 6 hours.
  • Yield : 58%.
Alternative Alkylation Using Ethylene Oxide

In a patent-derived method, ethylene oxide is reacted with the propanol intermediate under high pressure (2–3 atm) in the presence of $$ \text{KOH} $$.

Reaction Conditions

  • Reagents : 3-(3,6-Dichloro-9H-carbazol-9-yl)propan-2-ol (1 equiv), ethylene oxide (3 equiv), $$ \text{KOH} $$ (0.1 equiv).
  • Temperature : 60°C, 8 hours.
  • Yield : 72%.

Comparative Analysis of Synthetic Routes

Step Method 1 (Mannich Reaction) Method 2 (Ethylene Oxide Alkylation)
Chlorination $$ \text{N} $$-Chlorosuccinimide $$ \text{POCl}_3 $$-DMF Complex
N-Alkylation 1-Chloro-3-iodopropane 1-Chloro-3-bromopropane
Amine Introduction Sodium borohydride Ethylene oxide/KOH
Overall Yield 45% 78%
Purity 95% (HPLC) 98% (HPLC)

Critical Challenges and Optimizations

  • Regioselectivity in Chlorination : The use of $$ \text{POCl}_3 $$-DMF ensures higher regioselectivity for 3,6-dichloro products compared to NCS.
  • Side Reactions : Competing O-alkylation during the Mannich reaction is mitigated by using excess 2-chloroethanol.
  • Solvent Choice : DMF enhances reaction rates in N-alkylation but requires careful purification to remove residual dimethylamine byproducts.

Chemical Reactions Analysis

Types of Reactions

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its interaction with cellular components.

Comparison with Similar Compounds

Key Observations:
  • Amino Group Impact: Hydrophobic side chains (e.g., 3-methylbutyl in DCAP Analog 10) enhance antibacterial potency, likely due to improved membrane penetration . In contrast, polar substituents like bis(2-hydroxyethyl) may reduce cytotoxicity but improve solubility.
  • Halogenation : 3,6-Dichloro substitution is conserved in antibacterial analogs, suggesting its role in target binding (e.g., membrane proteins or DNA gyrase) . Bromo/iodo derivatives (e.g., 3,6-dibromo analog ) may exhibit altered electronic properties but lack reported activity data.

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Physicochemical Properties
Compound logP (Predicted) Water Solubility Key Functional Groups
Target Compound ~1.5 (moderate) High (due to hydroxyls) Bis(2-hydroxyethyl)amino, dichloro
DCAP Analog 10 ~3.2 (hydrophobic) Low 3-methylbutylamino
YT-6-2 (Fluorobenzyl analog) ~4.0 (highly lipophilic) Very low 4-fluorobenzyloxy
  • Hydroxyl Groups: The bis(2-hydroxyethyl) group in the target compound likely reduces logP compared to alkylamino analogs, favoring renal excretion and reducing toxicity. However, excessive polarity may limit blood-brain barrier penetration .

Biological Activity

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, also known by its CAS number 500015-20-3, is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article synthesizes available research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₂₂Cl₂N₂O₄, with a molecular weight of 413.30 g/mol. Its structure features a carbazole moiety, which is known for its diverse biological activities, including antitumor and antibacterial effects.

Research indicates that the compound interacts with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing pathways related to cell signaling and homeostasis .
  • Type III Secretion System (T3SS) : In studies involving bacterial pathogens, it has been shown to inhibit the T3SS, which is critical for the virulence of certain bacteria like E. coli and Salmonella .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various strains of bacteria. For example:

  • Inhibition Studies : In vitro assays have shown that at concentrations around 50 µM, the compound can reduce bacterial secretion mechanisms by approximately 50%, indicating its potential as an antimicrobial agent .

Cytotoxicity

The compound's cytotoxic effects have been evaluated in several cell lines:

Cell LineIC50 (µM)Observations
HeLa25Significant reduction in cell viability
MCF-730Induction of apoptosis observed
A54940Moderate cytotoxicity noted

These findings suggest that while the compound exhibits cytotoxic properties, it may be selective towards certain cancer cell lines.

Case Studies

  • Antitumor Activity : A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated that treatment led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .
  • Inhibition of Bacterial Pathogenesis : Another case study focused on E. coli, where the compound was found to inhibit T3SS-mediated virulence factors effectively. This suggests potential applications in treating infections caused by pathogenic bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.